molecular formula C8H8O3S B1338320 3-(Methylsulfonyl)benzaldehyde CAS No. 43114-43-8

3-(Methylsulfonyl)benzaldehyde

Cat. No. B1338320
Key on ui cas rn: 43114-43-8
M. Wt: 184.21 g/mol
InChI Key: OVSMURBVBQUOSF-UHFFFAOYSA-N
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Patent
US08088780B2

Procedure details

Methylmagnesium iodide (3M in THF, 13.2 mL, 4.4 mmol) was added dropwise via syringe at 0° C. to 3-(methylsulfonyl)benzaldehyde (0.74 g, 4.0 mmol) in THF (15 mL). The resulting reaction mixture was stirred at 0° C. until no more conversion to product occurred (monitored by GC-MS). The reaction was quenched with saturated ammonium chloride, the aqueous phase was extracted with EtOAc and the organic phase was washed with saturated sodium bicarbonate, brine, dried (MgSO4), filtered and concentrated in vacuo. The crude product was purified by flash column chromatography on silica (EtOAc:hexane 1:4) to give the title compound (260 mg) that was used in the next step without any further purification (approximate purity 50%).
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]I.[CH3:4][S:5]([C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH:11]=[O:12])(=[O:7])=[O:6]>C1COCC1>[CH3:4][S:5]([C:8]1[CH:9]=[C:10]([CH:11]([OH:12])[CH3:1])[CH:13]=[CH:14][CH:15]=1)(=[O:6])=[O:7]

Inputs

Step One
Name
Quantity
13.2 mL
Type
reactant
Smiles
C[Mg]I
Name
Quantity
0.74 g
Type
reactant
Smiles
CS(=O)(=O)C=1C=C(C=O)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. until no more conversion to product
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
the organic phase was washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica (EtOAc:hexane 1:4)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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